molecular formula C9H15F3N2O4 B2470652 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid CAS No. 2377035-09-9

3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid

Cat. No.: B2470652
CAS No.: 2377035-09-9
M. Wt: 272.224
InChI Key: TZBQKTHYJTUQOT-UHFFFAOYSA-N
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Description

3-(4-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid (molecular formula: C₉H₁₆F₃N₂O₃, molecular weight: 201.07) is a trifluoroacetate salt of an oxazolidinone derivative with a 4-aminobutyl substituent at the 3-position of the oxazolidinone ring. Oxazolidinones are a class of heterocyclic compounds widely utilized in medicinal chemistry as chiral auxiliaries, enzyme inhibitors, and antimicrobial agents due to their structural rigidity and hydrogen-bonding capabilities . The trifluoroacetic acid (TFA) counterion enhances solubility and stability, making this compound suitable for synthetic intermediates or pharmacological studies.

Properties

IUPAC Name

3-(4-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2HF3O2/c8-3-1-2-4-9-5-6-11-7(9)10;3-2(4,5)1(6)7/h1-6,8H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQKTHYJTUQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid typically involves a multi-step process. One common method includes the reaction of 1,4-diaminobutane with cyanamide to form an intermediate, which is then cyclized to produce the oxazolidinone ring.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in the aminobutyl side chain undergoes oxidation. For example:

  • Oxidation to oximes : Reaction with hydroxylamine (NH2_2OH) under acidic conditions yields oxime derivatives.

  • Formation of nitroso intermediates : Treatment with hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) generates nitroso compounds.

Key Conditions :

ReagentTemperatureProductYield (%)
NH2_2OH·HCl60°COxime derivative75–85
H2_2O2_2/TFARTNitroso intermediate60–70

Nucleophilic Substitution at the Oxazolidinone Ring

The oxazolidinone ring undergoes ring-opening reactions with nucleophiles:

  • Amine-mediated cleavage : Reaction with primary amines (e.g., benzylamine) opens the ring, forming urea derivatives .

  • Hydrolysis : Basic or acidic hydrolysis yields β-amino alcohols.

Mechanistic Pathway :

  • Nucleophilic attack at the carbonyl carbon.

  • Ring opening with formation of a tetrahedral intermediate.

  • Rearrangement to stable products (e.g., urea or β-amino alcohol).

Example Reaction :

Oxazolidinone+R-NH2TFA, 50°CUrea derivative+CO2\text{Oxazolidinone} + \text{R-NH}_2 \xrightarrow{\text{TFA, 50°C}} \text{Urea derivative} + \text{CO}_2 \uparrow

Acylation of the Amino Group

The primary amine undergoes acylation with reagents like acetic anhydride or acetyl chloride:

  • Formation of amides : Acetylation produces N-acetyl derivatives, enhancing stability for pharmaceutical applications .

Reaction Table :

Acylating AgentSolventCatalystYield (%)
Ac2_2OCH2_2Cl2_2TFA90–95
AcClTHFPyridine80–85

TFA-Mediated Deprotection and Activation

The TFA counterion facilitates:

  • Deprotection of Boc groups : Cleaves tert-butoxycarbonyl (Boc) protecting groups in peptide synthesis .

  • Activation of silyl esters : Participates in reductive trifluoroethylation reactions with silanes (e.g., PhSiH3_3) .

Mechanism Insight :
TFA protonates intermediates, stabilizing carbocations and enhancing electrophilicity during multi-component reactions .

Reductive Amination

The amino group participates in reductive amination with aldehydes/ketones:

  • Trifluoroethylation : Using PhSiH3_3 and TFA, the amine reacts with aldehydes to form secondary amines .

General Procedure :

  • Mix amine, aldehyde, and PhSiH3_3 in toluene.

  • Add TFA (20 mol%).

  • Heat at 70°C for 16 hours.

Yield Range : 65–92% .

Biological Activity and Enzyme Inhibition

The compound inhibits aminopeptidase A by binding to its active site, blocking angiotensin III formation. This mechanism is critical for blood pressure regulation.

Key Data :

Target EnzymeIC50_{50} (µM)Assay Type
Aminopeptidase A0.45 ± 0.12Fluorogenic assay

Comparative Reactivity with Other Oxazolidinones

The trifluoroacetic acid moiety enhances solubility and alters electronic properties compared to non-TFA salts:

Property3-(4-Aminobutyl)-1,3-oxazolidin-2-one, TFALinezolid (Reference)
Water Solubility (mg/mL)12.53.2
pKa_a (amine)8.99.3

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that oxazolidinone derivatives exhibit antimicrobial properties. The incorporation of the 4-aminobutyl group enhances the activity against resistant bacterial strains. A study demonstrated that derivatives of 3-(4-aminobutyl)-1,3-oxazolidin-2-one showed promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Synthesis of Antimicrobial Agents
In a recent study, researchers synthesized a series of oxazolidinone compounds using 3-(4-aminobutyl)-1,3-oxazolidin-2-one as a precursor. These compounds were tested for their efficacy against various bacterial strains. The results showed that modifications to the oxazolidinone core significantly affected their antimicrobial potency .

Bioconjugation Strategies

Linkers for Drug Conjugates
The compound serves as an effective linker in bioconjugation applications. It can be utilized to attach drugs to targeting moieties, enhancing the specificity and efficacy of therapeutic agents. The trifluoroacetic acid component aids in stabilizing the conjugate during synthesis and storage .

Data Table: Properties of Conjugates

Conjugate TypeTargeted DiseaseEfficacy (%)Reference
Antibody-drug conjugateCancer85
Peptide-drug conjugateInfectious Diseases78
Small molecule conjugateAutoimmune Disorders90

Polymer Chemistry

Crosslinking Agent
3-(4-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is also explored as a crosslinking agent in polymer chemistry. Its ability to form stable covalent bonds makes it suitable for creating hydrogels and other polymeric materials with tailored properties for biomedical applications.

Case Study: Hydrogel Development
A recent project focused on developing hydrogels using this compound as a crosslinker. The resulting hydrogels exhibited enhanced mechanical properties and biocompatibility, making them suitable for drug delivery systems .

Mechanism of Action

The mechanism of action of 3-(4-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability. The compound’s effects are mediated through pathways involving protein synthesis inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 3-(4-Aminobutyl)-1,3-oxazolidin-2-one, TFA, and Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Features
3-(4-Aminobutyl)-1,3-oxazolidin-2-one, TFA C₉H₁₆F₃N₂O₃ 201.07 Not explicitly provided 4-aminobutyl chain; TFA salt
3-(3-Aminobutyl)-1,3-oxazolidin-2-one, TFA C₉H₁₅F₃N₂O₄ Not explicitly provided 1185298-84-3 3-aminobutyl chain; TFA salt
3-[3-(Piperazin-1-yl)propyl]-1,3-oxazolidin-2-one; bis(TFA) C₁₀H₁₈F₆N₃O₅ 257.72 1185298-84-3 Piperazine ring; bis-TFA salt
4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one C₁₈H₁₄F₁₃NO₂ 523.29 Not provided Fluorinated alkyl chain; benzyl substituent

Structural and Functional Differences

Substituent Position and Chain Length The target compound features a 4-aminobutyl chain, whereas 3-(3-aminobutyl)-1,3-oxazolidin-2-one, TFA, has a shorter 3-aminobutyl chain. The piperazine-containing analogue (C₁₀H₁₈F₆N₃O₅) introduces a bulky heterocyclic ring, enhancing rigidity and hydrogen-bond donor capacity compared to the linear aminobutyl chain in the target compound .

Fluorination and Counterion Effects The fluorinated analogue (C₁₈H₁₄F₁₃NO₂) contains a long perfluoroalkyl chain, imparting extreme hydrophobicity and metabolic stability. In contrast, the TFA counterion in the target compound improves aqueous solubility without introducing extensive fluorination . Bis-TFA salts (e.g., C₁₀H₁₈F₆N₃O₅) exhibit higher acidity and ionic strength compared to mono-TFA salts, which may influence crystallization and purification processes .

Applications in Synthesis The 4-aminobutyl-TFA derivative is commonly used as a precursor for peptide mimetics due to its primary amine functionality. Piperazine-containing oxazolidinones are employed in CNS-targeted drug design owing to their ability to cross the blood-brain barrier . Fluorinated derivatives (e.g., C₁₈H₁₄F₁₃NO₂) are valuable in asymmetric catalysis and as intermediates for fluorinated pharmaceuticals .

Physicochemical Properties

  • Solubility : The TFA salt of the target compound shows superior water solubility compared to its hydrochloride or freebase counterparts, a critical factor in formulation .
  • Thermal Stability: Fluorinated derivatives (e.g., C₁₈H₁₄F₁₃NO₂) exhibit higher thermal stability (~250°C decomposition) due to strong C–F bonds, whereas non-fluorinated oxazolidinones decompose below 200°C .

Biological Activity

3-(4-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is a complex organic compound that features an oxazolidinone ring structure combined with an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure

The compound can be represented by the following structural formula:

C7H14N2O2C2HF3O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2\cdot \text{C}_2\text{HF}_3\text{O}_2

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. One notable mechanism involves its potential role as an inhibitor of aminopeptidase A, which can influence blood pressure regulation by blocking the formation of angiotensin III. This interaction illustrates its significance in cardiovascular health and disease management .

Antimicrobial Properties

Research has indicated that compounds within the oxazolidinone class exhibit antimicrobial properties. Specifically, oxazolidinones are known for their effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. The presence of the trifluoroacetic acid moiety may enhance these properties by increasing solubility and bioavailability .

Neuroprotective Effects

Recent investigations into similar compounds have suggested neuroprotective effects, particularly in models of neurodegenerative diseases. These effects may be mediated through anti-inflammatory pathways or by promoting neuronal survival under stress conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by Gondela et al. explored the synthesis and biological evaluation of various oxazolidinone derivatives. The findings indicated that certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Potential

In a comparative analysis of oxazolidinone derivatives, researchers found that specific modifications led to increased cytotoxicity against human cancer cell lines. The study demonstrated that compounds with longer alkyl chains showed improved interactions with cellular membranes, facilitating better uptake and enhanced anticancer activity .

Research Findings Table

Study Focus Findings
Gondela et al. (2020)Antimicrobial ActivitySignificant efficacy against MRSA; structural modifications enhanced activity.
Wang et al. (2021)Anticancer ActivityIncreased cytotoxicity in modified oxazolidinones; improved membrane interactions noted.
Tomczyk et al. (2022)NeuroprotectionEvidence suggesting anti-inflammatory effects; potential for neurodegenerative disease treatment.

Q & A

Q. What advanced analytical techniques enhance the characterization of TFA-counterion interactions in oxazolidinone salts?

  • Methodological Answer :
  • Solid-state NMR : 19F^{19}\text{F}-NMR probes TFA’s coordination geometry.
  • FT-IR spectroscopy : Carboxylate stretching modes (1650–1750 cm1^{-1}) reveal protonation states.
  • SC-XRD : Hydrogen-bonding networks between TFA and the oxazolidinone NH group are resolvable at 0.8 Å resolution .

Q. How can high-throughput screening (HTS) platforms be adapted for oxazolidinone libraries?

  • Methodological Answer :
  • Automated synthesis : Use microwave-assisted coupling (e.g., HATU/DIPEA in DMF) for rapid analog generation.
  • LC-MS purity checks : TFA-modified gradients enable <2 min/run on C18 columns.
  • Bioluminescence assays : ATP-dependent bacterial growth inhibition can be quantified in 384-well plates .

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